24,25-Dihydroxyergocalciferol

Vitamin D binding protein DBP affinity ranking calciferol binding protein assay

24,25-Dihydroxyergocalciferol (24,25(OH)₂D₂; CAS 71183-99-8) is the 24R-hydroxylated metabolite of ergocalciferol (vitamin D₂), belonging to the secosteroid vitamin D family. It is formed endogenously from 25-hydroxyvitamin D₂ by the mitochondrial cytochrome P450 enzyme CYP24A1 and serves as a key intermediate in the C24-oxidation catabolic pathway.

Molecular Formula C28H44O3
Molecular Weight 428.6 g/mol
CAS No. 71183-99-8
Cat. No. B1234410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24,25-Dihydroxyergocalciferol
CAS71183-99-8
Synonyms24,25-dihydroxyergocalciferol
24,25-dihydroxyvitamin D2
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome
Molecular FormulaC28H44O3
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1
InChIKeyBPEQZNMKGFTMQE-BJWACDMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24,25-Dihydroxyergocalciferol (CAS 71183-99-8): Structural Identity and Procurement-Relevant Characterization for Vitamin D Metabolite Research


24,25-Dihydroxyergocalciferol (24,25(OH)₂D₂; CAS 71183-99-8) is the 24R-hydroxylated metabolite of ergocalciferol (vitamin D₂), belonging to the secosteroid vitamin D family. It is formed endogenously from 25-hydroxyvitamin D₂ by the mitochondrial cytochrome P450 enzyme CYP24A1 and serves as a key intermediate in the C24-oxidation catabolic pathway [1]. The biologically relevant epimer is 24R,25-dihydroxyvitamin D₂, as confirmed by X-ray crystallographic comparison of synthetic epimers with the biosynthetic product generated in the perfused rat kidney [2]. With a molecular formula of C₂₈H₄₄O₃ and molecular weight of 428.6 g/mol, this compound is primarily utilized as an analytical reference standard and research tool for vitamin D metabolism studies, clinical assay development, and bone biology investigations [3].

Why 24,25-Dihydroxyergocalciferol Cannot Be Substituted by 24,25-Dihydroxycholecalciferol in Analytical and Biological Workflows


Despite their structural homology, 24,25-dihydroxyvitamin D₂ (derived from ergocalciferol) and 24,25-dihydroxyvitamin D₃ (derived from cholecalciferol) exhibit pharmacologically meaningful differences in protein binding, analytical detectability, and metabolic context. The D₂ metabolite consistently demonstrates lower affinity for the vitamin D binding protein (DBP) compared to its D₃ counterpart, ranking below 24,25-dihydroxycholecalciferol in competitive calciferol binding protein assays [1]. This differential DBP affinity has direct consequences for circulating half-life, bioavailability, and immunoassay cross-reactivity, where D₂ metabolites are systematically underestimated in protein-binding-based assays calibrated with D₃ standards [2]. Furthermore, the two forms require distinct analytical reference standards for accurate LC-MS/MS quantification, as demonstrated by the development of separate candidate reference measurement procedures (RMPs) for 24,25(OH)₂D₂ and 24,25(OH)₂D₃ [3]. Substituting one for the other in quantitative bioanalytical workflows introduces method-dependent bias that compromises result accuracy and inter-laboratory comparability.

Quantitative Differentiation Evidence for 24,25-Dihydroxyergocalciferol: Head-to-Head Comparisons Against Closest Analogs


DBP Binding Affinity Rank Order: 24,25-Dihydroxyergocalciferol vs. 24,25-Dihydroxycholecalciferol in Competitive Calciferol Binding Protein Assay

In a competitive 25-hydroxycalciferol binding protein assay evaluating the relative affinity of physiological vitamin D metabolites, 24,25-dihydroxyergocalciferol (24,25(OH)₂D₂) ranked significantly lower than its D₃ counterpart. The observed affinity rank order was: 25-hydroxycholecalciferol = 24,25-dihydroxycholecalciferol > 25-hydroxyergocalciferol > 25S,26-dihydroxycholecalciferol > 24,25-dihydroxyergocalciferol > 25,26-dihydroxyergocalciferol [1]. This demonstrates that the D₂-derived 24,25-dihydroxy metabolite has measurably weaker association with the calciferol binding protein compared to the D₃-derived analog, which is positioned among the highest-affinity ligands in this assay system. The finding is corroborated by a separate competitive protein-binding study showing that 24(R),25-dihydroxyergocalciferol is 1.7 times less potent than 24(R),25-dihydroxycholecalciferol in displacing [³H]25OHD₃ from rat serum binding proteins [2].

Vitamin D binding protein DBP affinity ranking calciferol binding protein assay

LC-MS/MS Detection Limit Differential: 24,25(OH)₂D₂ Requires Higher Analytical Sensitivity Than 24,25(OH)₂D₃

In clinical mass spectrometry assays, the limit of detection (LOD) for 24,25-dihydroxyvitamin D₂ is substantially higher than that for 24,25-dihydroxyvitamin D₃, reflecting the lower circulating concentrations and distinct ionization characteristics of the D₂ metabolite. Reported LOD values are 0.5 ng/mL for 24,25(OH)₂D₂ versus 0.08 ng/mL for 24,25(OH)₂D₃—a 6.25-fold difference in analytical sensitivity requirements [1]. This differential has been independently addressed through the development of dedicated isotope dilution-LC-MS/MS candidate reference measurement procedures capable of quantifying 24,25(OH)₂D₂ across the range of 0.150–18.0 ng/mL (0.350–42.0 nmol/L) and 24,25(OH)₂D₃ across 0.360–43.2 nmol/L, with intermediate precision of ≤2.3% and ≤2.9% respectively [2].

LC-MS/MS detection limit Vitamin D metabolite quantification analytical sensitivity

NIST Standard Reference Material Availability Gap: 24,25(OH)₂D₂ Lags Behind 24,25(OH)₂D₃ in Certified Reference Material Coverage

While the National Institute of Standards and Technology (NIST) provides SRM 972a containing certified values for 24R,25-dihydroxyvitamin D₃ across four concentration levels in frozen human serum, no equivalent NIST SRM with certified 24,25-dihydroxyvitamin D₂ values is currently available [1]. This represents a critical gap in the metrological traceability chain for D₂ metabolite measurements. The CDC Vitamin D Reference Laboratory has established a reference measurement procedure for 24,25(OH)₂D₃, and a candidate RMP for both 24,25(OH)₂D₂ and 24,25(OH)₂D₃ has recently been published, with demonstrated intermediate precision of ≤2.3% for the D₂ metabolite [2]. However, the absence of a commutable NIST-certified reference material for 24,25(OH)₂D₂ means that laboratories quantifying this analyte must rely on commercial calibrators with variable metrological traceability, increasing inter-laboratory variability compared to the D₃ analog.

NIST SRM certified reference material vitamin D metabolite standardization

VDR Binding Affinity: 24,25-Dihydroxyergocalciferol Functions as a Low-Affinity VDR Ligand Relative to 1,25-Dihydroxyvitamin D Metabolites

The vitamin D receptor (VDR) displays a well-established affinity hierarchy in which 1,25-dihydroxylated metabolites bind with high affinity while 24,25-dihydroxylated metabolites bind with markedly lower affinity. Specifically, 1,25(OH)₂D₃ (calcitriol) binds to VDR 100- to 1000-fold more strongly than 24,25(OH)₂D₃ [1]. While direct VDR Ki data for 24,25-dihydroxyergocalciferol are not reported in the primary literature, the compound is consistently described as a low-affinity VDR ligand whose biological activity is primarily mediated through non-VDR mechanisms, including specific binding sites identified in fracture callus tissue and epiphyseal cartilage cells that are distinct from the classical nuclear VDR [2]. This contrasts with 1,25-dihydroxyergocalciferol (ercalcitriol) and 1,25-dihydroxycholecalciferol (calcitriol), which are high-affinity VDR agonists. For researchers investigating VDR-independent vitamin D effects, 24,25(OH)₂D₂ therefore represents a mechanistically distinct tool compound.

Vitamin D receptor VDR binding affinity transcriptional activity

CYP24A1-Mediated Catabolic Fate: D₂-Derived 1,25(OH)₂D₂ Shows Reduced Metabolic Inactivation Rate Compared to D₃ Counterpart

The CYP24A1 enzyme catalyzes the C24-hydroxylation step that produces 24,25-dihydroxylated metabolites. While direct kinetic data for 24,25(OH)₂D₂ as a CYP24A1 substrate have not been reported, a comprehensive kinetic analysis comparing the upstream precursors reveals a significant D₂/D₃ differential: the catalytic efficiency (kcat/Km) of human CYP24A1 for 1,25(OH)₂D₃ was almost double that for 1,25(OH)₂D₂, indicating a lower rate of inactivation of the D₂-derived active hormone at low substrate concentrations [1]. This finding has implications for the metabolic context in which 24,25(OH)₂D₂ is generated and further processed, suggesting that the entire D₂ catabolic cascade—including the formation and subsequent clearance of 24,25(OH)₂D₂—may proceed with different kinetics compared to the D₃ pathway. Additionally, C-24 hydroxylation of 1,25-dihydroxyergocalciferol represents a significant in vivo deactivation step, whereas equivalent deactivation of 1,25-dihydroxycholecalciferol requires further metabolic steps beyond C-24 hydroxylation (C-24 ketonization), indicating a fundamental difference in how the two vitamin D forms are catabolically processed [2].

CYP24A1 metabolism vitamin D catabolism metabolic stability

Optimal Application Scenarios for 24,25-Dihydroxyergocalciferol Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation Requiring Separate D₂-Specific Calibrators

When developing or validating LC-MS/MS methods for simultaneous quantification of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ in human serum, laboratories must procure separate 24,25-dihydroxyergocalciferol reference material because the 6.25-fold difference in detection sensitivity (LOD 0.5 vs. 0.08 ng/mL) and the ≤2.3% intermediate precision achievable for the D₂ metabolite require independent calibration curves and quality control materials [1]. Substituting the D₃ analog leads to inaccurate quantification of D₂ metabolite levels, which is particularly problematic in patients supplemented with vitamin D₂ where 24,25(OH)₂D₂ may represent a significant fraction of total 24,25(OH)₂D [2].

Vitamin D Binding Protein (DBP) Binding Studies Investigating Metabolite-Specific Transport Kinetics

The documented 1.7-fold lower potency of 24,25-dihydroxyergocalciferol compared to 24,25-dihydroxycholecalciferol in displacing [³H]25OHD₃ from serum binding proteins, and its inferior rank position in the DBP affinity hierarchy, make it an essential tool compound for structure-activity relationship studies of DBP-ligand interactions [3]. Researchers investigating how side-chain structural differences (C24 methyl group and C22-C23 double bond in D₂ vs. D₃) affect DBP binding and vitamin D metabolite transport must include the D₂-specific 24,25-dihydroxy metabolite as a comparator to fully characterize the binding determinants [4].

Non-VDR-Mediated Vitamin D Biology: Fracture Healing and Cartilage Development Research

For studies investigating 24,25-dihydroxyvitamin D biology that is independent of classical VDR signaling—including fracture callus formation, chondrocyte maturation, and bone repair—24,25-dihydroxyergocalciferol provides a mechanistically relevant tool compound. The identification of specific, saturable binding sites for 24,25(OH)₂D in fracture callus tissue that are distinct from the nuclear VDR supports its use in dissecting non-genomic vitamin D pathways [5]. The D₂ form is particularly valuable in experimental systems using vitamin D₂-supplemented animal models, where the endogenous 24,25(OH)₂D₂ is the physiologically relevant metabolite.

CYP24A1 Enzyme Kinetics and Vitamin D Catabolic Pathway Elucidation

Given the ~2-fold difference in CYP24A1 catalytic efficiency between D₂- and D₃-derived substrates (kcat/Km for 1,25(OH)₂D₃ nearly double that of 1,25(OH)₂D₂), and the distinct deactivation pathways (C-24 hydroxylation alone sufficient for D₂ vs. additional C-24 ketonization required for D₃), 24,25-dihydroxyergocalciferol is an indispensable substrate and analytical standard for studies mapping the complete C24-oxidation pathway in the D₂ series [6]. Its use enables accurate determination of D₂-specific metabolic flux rates that cannot be inferred from D₃ kinetic data [7].

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